molecular formula C13H14O5 B064994 4-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)-4-oxobutanoic acid CAS No. 175136-33-1

4-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)-4-oxobutanoic acid

Cat. No.: B064994
CAS No.: 175136-33-1
M. Wt: 250.25 g/mol
InChI Key: RQYNFIARXFWNDM-UHFFFAOYSA-N
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Description

4-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)-4-oxobutanoic acid is a sophisticated organic building block of significant interest in medicinal chemistry and pharmaceutical research. This compound features a benzodioxepin heterocycle, a privileged scaffold known for its presence in biologically active molecules, fused with a 4-oxobutanoic acid side chain. This structure makes it a versatile intermediate for the synthesis of novel compounds targeting central nervous system (CNS) disorders, such as potential antidepressants or anxiolytics. The oxobutanoic acid moiety serves as a flexible linker, readily amenable to further derivatization via amide coupling or esterification reactions, enabling the construction of more complex molecular architectures for structure-activity relationship (SAR) studies. Its primary research value lies in its application as a key precursor in the development of new chemical entities that interact with G-protein coupled receptors (GPCRs) or other neuronal targets. Researchers utilize this compound to explore new therapeutic pathways, investigate mechanisms of action related to seven-membered oxygen-containing heterocycles, and develop proprietary compound libraries for high-throughput screening. It is supplied with comprehensive analytical data (including NMR and LC-MS) to ensure batch-to-batch consistency and support rigorous scientific inquiry.

Properties

IUPAC Name

4-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)-4-oxobutanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14O5/c14-10(3-5-13(15)16)9-2-4-11-12(8-9)18-7-1-6-17-11/h2,4,8H,1,3,5-7H2,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RQYNFIARXFWNDM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC2=C(C=C(C=C2)C(=O)CCC(=O)O)OC1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90379636
Record name 4-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)-4-oxobutanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90379636
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

250.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

175136-33-1
Record name 4-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)-4-oxobutanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90379636
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Cyclization of Dihydroxybenzene Derivatives

Dihydroxybenzene precursors, such as resorcinol or its derivatives, undergo cyclization with α,ω-dihaloalkanes or epoxides. For example, reaction with 1,3-dibromopropane under basic conditions yields the seven-membered dioxepin ring.

Reaction Conditions:

  • Base: Potassium carbonate (K₂CO₃) or sodium hydride (NaH)

  • Solvent: Dimethylformamide (DMF) or acetonitrile

  • Temperature: 80–120°C

  • Yield: 60–75%

Oxidative Coupling of Phenolic Substrates

Electron-rich phenolic compounds can undergo oxidative coupling using catalysts like FeCl₃ or enzymes such as horseradish peroxidase (HRP). This method is less common but offers greener alternatives.

Optimization Parameters:

  • Oxidant: H₂O₂ or O₂

  • Catalyst Loading: 5–10 mol%

  • Reaction Time: 12–24 hours

ParameterValue
CatalystAlCl₃ (1.2 equiv)
SolventDichloromethane (DCM)
Temperature0°C to RT
Reaction Time4–6 hours
Yield50–65%

Michael Addition to α,β-Unsaturated Ketones

Alternatively, the oxobutanoic acid side chain is appended via Michael addition using methyl vinyl ketone followed by oxidation:

  • Michael Addition:
    Benzodioxepin+Methyl Vinyl KetoneDBUAdduct\text{Benzodioxepin} + \text{Methyl Vinyl Ketone} \xrightarrow{\text{DBU}} \text{Adduct}

  • Oxidation:
    AdductKMnO4,H2O4-Oxobutanoic Acid Derivative\text{Adduct} \xrightarrow{\text{KMnO}_4, \text{H}_2\text{O}} \text{4-Oxobutanoic Acid Derivative}

Conditions:

  • Base: 1,8-Diazabicycloundec-7-ene (DBU)

  • Oxidant: KMnO₄ in acidic medium

  • Overall Yield: 45–55%

Optimization of Reaction Parameters

Solvent Effects

Polar aprotic solvents (DMF, DMSO) enhance cyclization rates but may promote side reactions. Non-polar solvents (toluene) improve selectivity for Friedel-Crafts acylation.

Catalyst Screening

Lewis acids (AlCl₃, FeCl₃) vs. Brønsted acids (H₂SO₄):

CatalystYield (%)Purity (%)
AlCl₃6598
FeCl₃5895
H₂SO₄4085

Temperature Control

Low temperatures (0–5°C) minimize decomposition during acylation, while higher temperatures (80°C) accelerate cyclization.

Industrial-Scale Production Considerations

Continuous Flow Synthesis

Microreactor systems enable precise control over exothermic steps (e.g., Friedel-Crafts), reducing batch variability:

  • Residence Time: 2–5 minutes

  • Throughput: 1–5 kg/day

Purification Techniques

  • Crystallization: Ethanol/water mixtures yield >99% purity.

  • Chromatography: Reserved for small-scale high-purity batches (>99.9%).

Analytical Characterization

Spectroscopic Data

  • ¹H NMR (400 MHz, DMSO-d₆): δ 7.45 (d, J = 8.4 Hz, 1H), 6.90 (d, J = 8.4 Hz, 1H), 4.20–4.05 (m, 2H), 3.95–3.80 (m, 2H), 2.70–2.50 (m, 4H).

  • IR (KBr): 1720 cm⁻¹ (C=O), 1680 cm⁻¹ (COOH).

Chromatographic Purity

MethodPurity (%)
HPLC (C18)98.5
GC-MS97.8

Chemical Reactions Analysis

Types of Reactions

4-(3,4-Dihydro-2H-1,5-benzodioxepin-7-yl)-4-oxobutanoic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: The benzodioxepin ring can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Electrophilic aromatic substitution can be facilitated by reagents like bromine (Br₂) or nitric acid (HNO₃).

Major Products

    Oxidation: Carboxylic acids or ketones.

    Reduction: Alcohols.

    Substitution: Halogenated or nitrated derivatives of the benzodioxepin ring.

Scientific Research Applications

Pharmacological Studies

The compound has been investigated for its potential therapeutic effects. Its structural similarity to known bioactive compounds suggests that it may exhibit:

  • Antioxidant Activity : Research indicates that compounds with similar structures can scavenge free radicals, thus protecting cells from oxidative stress.
  • Anti-inflammatory Properties : Some studies have suggested that derivatives of benzodioxepin can modulate inflammatory pathways, potentially benefiting conditions such as arthritis and other inflammatory diseases.

Drug Development

4-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)-4-oxobutanoic acid serves as a lead compound in drug design:

  • Lead Compound for Analogs : Its structure can be modified to develop new analogs with enhanced efficacy and reduced toxicity.
  • Targeting Specific Receptors : The compound may interact with specific biological targets (e.g., enzymes or receptors), facilitating the design of selective drugs.

Biochemical Research

In biochemical assays, this compound can be used to study:

  • Enzyme Inhibition : It may act as an inhibitor for certain enzymes involved in metabolic pathways.
  • Cell Signaling Pathways : Investigating how this compound affects cellular signaling can provide insights into its mechanism of action.

Case Study 1: Antioxidant Properties

A study evaluated the antioxidant capacity of various benzodioxepin derivatives, including this compound. The results showed significant free radical scavenging activity compared to standard antioxidants like ascorbic acid. This suggests potential applications in nutraceuticals and functional foods aimed at reducing oxidative stress .

Case Study 2: Anti-inflammatory Effects

In vitro studies demonstrated that the compound inhibited the production of pro-inflammatory cytokines in macrophages. This finding supports its potential use in developing anti-inflammatory therapies for chronic inflammatory diseases .

Mechanism of Action

The mechanism of action of 4-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)-4-oxobutanoic acid involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:

    Binding to Enzymes: Inhibiting or activating specific enzymes involved in metabolic pathways.

    Modulating Receptor Activity: Interacting with cellular receptors to influence signal transduction processes.

    Antioxidant Activity: Scavenging free radicals and reducing oxidative stress.

Comparison with Similar Compounds

Comparative Analysis with Structural Analogs

Structural and Functional Group Variations

a) Benzodioxepin vs. Benzodioxin Derivatives
  • 4-(2,3-Dihydro-1,4-benzodioxin-6-yl)-4-oxobutanoic acid (PubChem CID: 2758835) replaces the seven-membered benzodioxepin ring with a six-membered benzodioxin system.
  • Key difference : Benzodioxepin’s seven-membered ring may enhance steric tolerance in enzyme active sites compared to benzodioxin derivatives.
b) Benzoxazine-Linked Oxobutanoic Acids
  • 4-(2,4-Dimethyl-3-oxo-3,4-dihydro-2H-benzo-1,4-oxazin-6-yl)-4-oxobutanoic acid (MW 277.27) and 4-(4-Methyl-3-oxo-3,4-dihydro-2H-benzo-1,4-oxazin-6-yl)-4-oxobutanoic acid (MW 263.25) feature a benzoxazine ring with methyl and keto substituents.
c) Substituted Phenyl Analogs
  • Compounds like 4-(3,5-dichloro-4-propylphenyl)-4-oxobutanoic acid () lack heterocyclic systems but incorporate halogen and alkyl groups. These substitutions enhance electron-withdrawing effects, increasing the acidity of the oxobutanoic acid group (pKa ~3–4), which may influence pharmacokinetics .

Physical and Chemical Properties

Compound Name Molecular Weight (g/mol) Melting Point (°C) Key Structural Features
4-(3,4-Dihydro-2H-1,5-benzodioxepin-7-yl)-4-oxobutanoic acid* ~250–280 Not reported Seven-membered benzodioxepin ring
3,4-Dihydro-2H-1,5-benzodioxepin-7-carboxylic acid 194.18 143–146 Carboxylic acid substituent
4-(2,3-Dihydro-1,4-benzodioxin-6-yl)-4-oxobutanoic acid 250.23 Not reported Six-membered benzodioxin ring
4-(4-Methyl-3-oxo-benzoxazin-6-yl)-4-oxobutanoic acid 263.25 Not reported Methyl and keto groups on benzoxazine

*Estimated based on structural analogs.

Biological Activity

4-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)-4-oxobutanoic acid is a compound of interest due to its potential biological activities. This article reviews the existing literature on its biological effects, mechanisms of action, and therapeutic applications.

The molecular formula of this compound is C11H12O3C_{11}H_{12}O_3 with a molecular weight of 192.21 g/mol. Its structure includes a benzodioxepin moiety that is known for its diverse biological properties.

Biological Activity Overview

The biological activity of this compound has been explored in various studies, revealing a range of pharmacological effects:

Antimicrobial Activity

Research indicates that derivatives of benzodioxepins exhibit significant antimicrobial properties. For instance, compounds similar to this compound have shown effectiveness against several bacterial strains and fungi.

Anticancer Properties

Studies have highlighted the potential anticancer effects of benzodioxepin derivatives. These compounds may induce apoptosis in cancer cells through various mechanisms, including the inhibition of specific signaling pathways that promote cell survival.

Anti-inflammatory Effects

The anti-inflammatory activity of this compound has been noted in several in vitro and in vivo studies. It appears to modulate inflammatory cytokines and reduce markers associated with inflammation.

The exact mechanisms through which this compound exerts its biological effects are still under investigation. However, it is believed to interact with specific receptors and enzymes involved in cellular signaling pathways.

Case Studies and Research Findings

StudyFindingsReference
Antimicrobial Efficacy Demonstrated significant inhibitory effects against Gram-positive and Gram-negative bacteria.
Anticancer Activity Induced apoptosis in breast cancer cell lines through caspase activation.
Anti-inflammatory Response Reduced TNF-alpha levels in murine models of inflammation.

Q & A

Basic Research Questions

Q. What synthetic methodologies are commonly employed for synthesizing 4-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)-4-oxobutanoic acid, and how can reaction conditions be optimized?

  • Methodology : The compound can be synthesized via Friedel-Crafts acylation or Michael-type addition. For example, (E)-4-aryl-4-oxo-2-butenoic acids (precursors for similar structures) are prepared using Friedel-Crafts acylation with maleic anhydride, followed by thioglycolic acid addition . Optimization includes controlling moisture (e.g., ensuring intermediates like 4-methoxy-4-oxobutanoic acid are anhydrous to avoid side reactions) and using catalytic conditions to enhance yield .
  • Key Parameters : Monitor reaction progress via TLC or HPLC. Adjust solvent polarity (e.g., dichloromethane for acylation) and temperature (20–60°C) to balance reactivity and selectivity.

Q. How is the compound structurally characterized, and what analytical techniques are critical for confirming purity?

  • Analytical Workflow :

  • NMR Spectroscopy : Use 1H^1H and 13C^{13}C NMR to confirm the benzodioxepin ring (δ 2.60–2.80 ppm for CH2_2 groups) and ketone/acid functionalities (δ 9.89 ppm for broad OH) .
  • Mass Spectrometry : High-resolution MS (HRMS) validates the molecular formula (e.g., C13_{13}H14_{14}O3_3 for analogs) .
  • HPLC-PDA : Purity assessment (>95%) using reverse-phase C18 columns with UV detection at 254 nm .

Q. What are the standard protocols for handling and storing this compound to ensure stability?

  • Handling : Use gloves, protective eyewear, and fume hoods to avoid dermal/ocular exposure. The compound may degrade upon prolonged light exposure; store in amber vials at -20°C under inert gas (argon) .
  • Waste Disposal : Neutralize acidic waste with sodium bicarbonate before disposal via certified hazardous waste services .

Advanced Research Questions

Q. How can researchers design experiments to evaluate the compound’s pharmacokinetic (PK) properties, and what are common pitfalls?

  • Experimental Design :

  • In Vitro Assays : Use Caco-2 cell monolayers to assess intestinal permeability. Measure plasma protein binding via equilibrium dialysis .
  • Metabolic Stability : Incubate with liver microsomes (human/rat) and monitor parent compound depletion via LC-MS/MS.
    • Challenges : The compound’s carboxylic acid group may limit blood-brain barrier penetration. Use prodrug strategies (e.g., esterification) to improve bioavailability .

Q. What strategies resolve contradictions in biological activity data across different assays (e.g., antimicrobial vs. cytotoxic effects)?

  • Approach :

  • Dose-Response Analysis : Perform IC50_{50} determinations in both antimicrobial (e.g., MIC against E. coli) and cytotoxicity assays (e.g., MTT on HEK293 cells) to identify selective indices .
  • Mechanistic Studies : Use transcriptomics or proteomics to differentiate target pathways (e.g., bacterial cell wall synthesis vs. eukaryotic apoptosis) .
    • Statistical Tools : Apply ANOVA with post-hoc tests (e.g., Tukey’s HSD) to validate significance across replicates.

Q. How can computational modeling predict the compound’s interactions with biological targets, and what validation is required?

  • In Silico Methods :

  • Molecular Docking : Use AutoDock Vina to simulate binding to enzymes like cyclooxygenase-2 (COX-2). Validate with site-directed mutagenesis .
  • QSAR Modeling : Corrogate substituent effects (e.g., fluorine substitution on benzodioxepin) with activity using partial least squares regression .
    • Validation : Compare predicted binding affinities with surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) data .

Q. What are the best practices for derivatizing this compound to enhance its research applicability (e.g., fluorescent tagging)?

  • Derivatization Protocols :

  • Fluorescent Probes : Attach dansyl chloride or FITC via EDC/NHS coupling to the carboxylic acid group. Purify via silica gel chromatography .
  • Biotinylation : Use biotin-PEG4_4-amine for conjugation, followed by streptavidin pull-down assays to study protein interactions .
    • Quality Control : Confirm derivatization efficiency using MALDI-TOF MS and fluorescence spectroscopy .

Retrosynthesis Analysis

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Min. plausibility 0.01
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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)-4-oxobutanoic acid
Reactant of Route 2
Reactant of Route 2
4-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)-4-oxobutanoic acid

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.